molecular formula C14H26N2O B1478883 3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole CAS No. 2098109-07-8

3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole

Cat. No.: B1478883
CAS No.: 2098109-07-8
M. Wt: 238.37 g/mol
InChI Key: SBWLFHSGMLGBCY-UHFFFAOYSA-N
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Description

3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole is a useful research compound. Its molecular formula is C14H26N2O and its molecular weight is 238.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole plays a crucial role in several biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with enzymes involved in metabolic pathways, potentially acting as an inhibitor or activator depending on the context. The nature of these interactions is often characterized by binding affinities and the resulting conformational changes in the biomolecules. Studies have indicated that this compound can modulate the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within cells .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the activity of signaling molecules such as kinases and phosphatases, leading to changes in downstream signaling events. Additionally, this compound has been reported to affect the expression of genes involved in cell cycle regulation, apoptosis, and differentiation . These changes can have significant implications for cellular health and function, potentially leading to altered cellular responses to external stimuli.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, it can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This binding is often mediated by hydrogen bonds, hydrophobic interactions, and van der Waals forces. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods. This degradation can lead to the formation of by-products that may have different biochemical properties and effects. Long-term studies have indicated that prolonged exposure to this compound can result in sustained changes in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways without causing significant adverse effects. At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of normal physiological processes. Threshold effects have been observed, where the compound’s impact on cellular function becomes pronounced beyond a certain concentration .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play key roles in metabolic processes, influencing the overall metabolic flux and levels of metabolites. For example, this compound can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. These interactions can lead to changes in the production and utilization of energy within cells, affecting cellular metabolism and function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biochemical effects. This compound is transported across cell membranes through specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria. The distribution of this compound within these compartments can influence its activity and function, as well as its interactions with other biomolecules .

Subcellular Localization

The subcellular localization of this compound is an important factor in its biochemical activity. This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be directed to the nucleus, where it can interact with transcription factors and other regulatory proteins to modulate gene expression. The specific localization of this compound can therefore have significant implications for its overall biochemical effects .

Properties

IUPAC Name

3a-(methoxymethyl)-2-piperidin-4-yl-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O/c1-17-11-14-6-2-3-12(14)9-16(10-14)13-4-7-15-8-5-13/h12-13,15H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBWLFHSGMLGBCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC12CCCC1CN(C2)C3CCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Reactant of Route 2
3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Reactant of Route 3
3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Reactant of Route 4
3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Reactant of Route 5
3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole
Reactant of Route 6
3a-(Methoxymethyl)-2-(piperidin-4-yl)octahydrocyclopenta[c]pyrrole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.